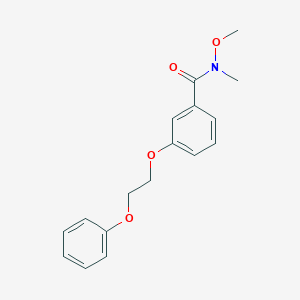

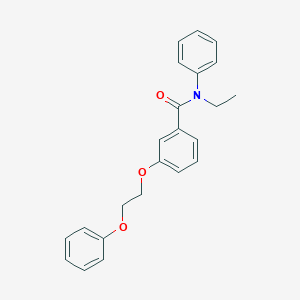

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide, also known as GW806742X, is a selective and potent agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. It is involved in the regulation of glucose homeostasis and incretin hormone secretion. GW806742X has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Wirkmechanismus

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide exerts its effects through activation of the GPR119 receptor. Upon binding to the receptor, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide stimulates the production and secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones promote insulin secretion and improve glucose homeostasis. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which can promote glucose uptake and improve insulin sensitivity.

Biochemical and physiological effects:

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to stimulate insulin secretion, improve glucose tolerance, and increase the secretion of incretin hormones. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to promote weight loss and improve lipid metabolism. These effects are thought to be mediated through activation of the GPR119 receptor and the AMPK pathway.

Vorteile Und Einschränkungen Für Laborexperimente

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has several advantages for use in lab experiments. It is a highly selective and potent agonist of the GPR119 receptor, which allows for specific activation of the receptor without off-target effects. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to be stable in vitro and in vivo, which allows for consistent and reproducible results. However, one limitation of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide. One area of focus is on the development of novel GPR119 agonists with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide on glucose homeostasis and lipid metabolism. Finally, clinical trials are needed to determine the safety and efficacy of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide in humans for the treatment of type 2 diabetes and obesity.

Synthesemethoden

The synthesis of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide involves several steps. First, 3-(2-phenoxyethoxy)benzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methoxy-N-methylamine to produce the amide product, which is subsequently purified through column chromatography. The final product is obtained as a white crystalline solid with a high degree of purity.

Wissenschaftliche Forschungsanwendungen

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been extensively studied in preclinical studies for its potential therapeutic applications. One of the main areas of research has been in the treatment of type 2 diabetes. Studies have shown that N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide can stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to increase the secretion of incretin hormones, which can improve glucose homeostasis and promote weight loss.

Eigenschaften

Produktname |

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide |

|---|---|

Molekularformel |

C17H19NO4 |

Molekulargewicht |

301.34 g/mol |

IUPAC-Name |

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide |

InChI |

InChI=1S/C17H19NO4/c1-18(20-2)17(19)14-7-6-10-16(13-14)22-12-11-21-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3 |

InChI-Schlüssel |

LUMZFXFSYMEMHY-UHFFFAOYSA-N |

SMILES |

CN(C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC |

Kanonische SMILES |

CN(C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)

![N-[4-(2-ethoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B269325.png)

![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)

![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)

![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)

![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)

![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)

![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)